molecular formula C25H42N6O11S2 B10830416 H-Met-Asp-Gly-Cys-Glu-Leu-OH

H-Met-Asp-Gly-Cys-Glu-Leu-OH

Cat. No.: B10830416
M. Wt: 666.8 g/mol
InChI Key: LDLUXCDRSTVFKO-WOYTXXSLSA-N
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Description

Box5 is a potent antagonist of Wnt5a, a protein that plays a crucial role in various cellular processes, including cell migration and signaling. Box5 is a hexapeptide derived from Wnt5a and has shown significant potential in inhibiting Wnt5a-mediated activities, making it a valuable compound in scientific research, particularly in the study of melanoma .

Preparation Methods

Box5 is synthesized through a series of peptide coupling reactions. The synthetic route involves the stepwise addition of amino acids to form the hexapeptide sequence N-butyloxycarbonyl-methionine-aspartic acid-glycine-cysteine-glutamic acid-leucine. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate peptide bond formation. The final product is purified using high-performance liquid chromatography to achieve a high degree of purity .

Chemical Reactions Analysis

Box5 undergoes various chemical reactions, including:

    Oxidation: The cysteine residue in Box5 can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents such as dithiothreitol.

    Substitution: The amino acid residues in Box5 can participate in substitution reactions, particularly at the side chains of aspartic acid and glutamic acid. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Scientific Research Applications

Box5 has a wide range of scientific research applications:

    Chemistry: Box5 is used as a tool to study peptide synthesis and the effects of peptide modifications on biological activity.

    Biology: Box5 is employed in cell biology research to investigate the role of Wnt5a signaling in cell migration and invasion.

    Medicine: Box5 shows promise in cancer research, particularly in the study of melanoma, by inhibiting Wnt5a-mediated cell migration and invasion.

    Industry: Box5 can be used in the development of new therapeutic agents targeting Wnt5a signaling pathways.

Mechanism of Action

Box5 exerts its effects by directly inhibiting Wnt5a signaling. It binds to Wnt5a and prevents it from interacting with its receptors, thereby blocking the downstream signaling pathways. This inhibition leads to a reduction in Wnt5a-mediated calcium release and protein kinase C activation, ultimately resulting in decreased cell migration and invasion .

Comparison with Similar Compounds

Box5 is unique in its specific inhibition of Wnt5a signaling. Similar compounds include:

Properties

Molecular Formula

C25H42N6O11S2

Molecular Weight

666.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C25H42N6O11S2/c1-12(2)8-16(25(41)42)31-23(39)14(4-5-19(33)34)29-24(40)17(11-43)28-18(32)10-27-22(38)15(9-20(35)36)30-21(37)13(26)6-7-44-3/h12-17,43H,4-11,26H2,1-3H3,(H,27,38)(H,28,32)(H,29,40)(H,30,37)(H,31,39)(H,33,34)(H,35,36)(H,41,42)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

LDLUXCDRSTVFKO-WOYTXXSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)N

Origin of Product

United States

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